Comparative In Vivo PDT Efficacy: Hypericin vs. Hexamethylhypericin and Tetrabromohypericin in a Murine Lymphoma Model
In a direct head-to-head comparison using a P388 lymphoma tumor model in mice, hypericin demonstrated superior in vivo photodynamic therapy (PDT) efficacy at a lower effective dose compared to its methylated and brominated derivatives. Hypericin at 5 mg/kg with a 30-minute drug-light interval significantly prolonged survival, whereas the same dose of hexamethylhypericin showed no survival benefit, requiring a four-fold higher dose of 20 mg/kg to achieve a comparable effect [1]. Tetrabromohypericin at 5 mg/kg showed no significant survival benefit at the 30-minute, 2-hour, or 6-hour intervals, becoming effective only after a 24-hour interval [1].
| Evidence Dimension | In vivo PDT efficacy (survival benefit in P388 lymphoma model) |
|---|---|
| Target Compound Data | Hypericin: 5 mg/kg, 30-min drug-light interval → significant survival prolongation |
| Comparator Or Baseline | Hexamethylhypericin: 5 mg/kg, any interval → no survival benefit; required 20 mg/kg, 30-min interval for efficacy. Tetrabromohypericin: 5 mg/kg → no benefit at 30-min, 2-h, or 6-h intervals; effective only at 24-h interval |
| Quantified Difference | Hypericin is effective at a 4-fold lower dose than hexamethylhypericin and with a more practical, shorter drug-light interval than tetrabromohypericin |
| Conditions | P388 lymphoma tumor model in mice; drug-light intervals of 30 min, 2 h, 6 h, and 24 h |
Why This Matters
For researchers designing in vivo PDT experiments, hypericin offers a superior efficacy profile with a more practical treatment window, reducing the amount of compound required and simplifying experimental protocols.
- [1] Delaey E, Zupko I, Chen B, Derycke A, Van Laar F, De Vos D, De Witte P. Comparison of hexamethylhypericin and tetrabromohypericin to hypericin for their in vivo efficacy as PDT tools. Int J Oncol. 2003 Aug;23(2):519-24. View Source
